2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and drug design. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine typically involves the reaction of 3-(trifluoromethyl)aniline with 2-aminobenzo[d]oxazole under specific conditions. One common method includes the use of a catalyst-free microwave-assisted procedure, which provides a rapid and efficient synthesis route . This method involves heating the reactants in a microwave reactor, leading to the formation of the desired product in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperature and pressure to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and a kinase inhibitor.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
- 2-(4-Aminophenyl)benzo[d]oxazol-5-amine
- 2-(3-(Trifluoromethyl)phenyl)benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a more effective and versatile scaffold for drug design and development .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)9-3-1-2-8(6-9)13-19-11-7-10(18)4-5-12(11)20-13/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYBDPSCHPVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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